molecular formula C11H15ClN2O2 B1382044 (2-Amino-5-chloro-phenyl)-carbamic acid tert-butyl ester CAS No. 954238-88-1

(2-Amino-5-chloro-phenyl)-carbamic acid tert-butyl ester

Cat. No.: B1382044
CAS No.: 954238-88-1
M. Wt: 242.7 g/mol
InChI Key: NMAXYAHHCCNXNL-UHFFFAOYSA-N
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Description

(2-Amino-5-chloro-phenyl)-carbamic acid tert-butyl ester is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a chloro substituent on the phenyl ring, and a carbamic acid tert-butyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-chloro-phenyl)-carbamic acid tert-butyl ester typically involves the reaction of 2-amino-5-chloroaniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-chloro-phenyl)-carbamic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Substitution Reactions: The amino and chloro groups on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The carbamic acid ester group can be hydrolyzed to form the corresponding carbamic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Formation of substituted derivatives with different functional groups.

    Oxidation and Reduction Reactions: Formation of oxidized or reduced derivatives with altered oxidation states.

    Hydrolysis: Formation of (2-Amino-5-chloro-phenyl)-carbamic acid.

Scientific Research Applications

(2-Amino-5-chloro-phenyl)-carbamic acid tert-butyl ester has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Amino-5-chloro-phenyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The amino and chloro groups on the phenyl ring can interact with enzymes or receptors, leading to various biological effects. The carbamic acid ester group can undergo hydrolysis, releasing the active compound that exerts its effects on the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-5-chloro-phenyl)-carbamic acid methyl ester
  • (2-Amino-5-chloro-phenyl)-carbamic acid ethyl ester
  • (2-Amino-5-chloro-phenyl)-carbamic acid isopropyl ester

Uniqueness

(2-Amino-5-chloro-phenyl)-carbamic acid tert-butyl ester is unique due to its specific functional groups and structural configuration. The tert-butyl ester group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

tert-butyl N-(2-amino-5-chlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-9-6-7(12)4-5-8(9)13/h4-6H,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAXYAHHCCNXNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954238-88-1
Record name tert-butyl N-(2-amino-5-chlorophenyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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